![molecular formula C17H18BrNO2 B3030317 Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate CAS No. 887254-70-8](/img/structure/B3030317.png)
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is a chemical compound that falls within the broader class of carbamate esters. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amine group by an oxygen atom) and are often used in various applications, including medicinal chemistry and as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of carbamate derivatives can be achieved through various methods. For instance, the synthesis of N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates involves the condensation of appropriate anilines with activated carbonates, as seen in the preparation of mutual prodrugs of chlorzoxazone and acetaminophen . Similarly, the synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans involves a base-induced reaction with benzyl carbamate . These methods highlight the versatility of carbamate chemistry in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of carbamate derivatives can be complex and is often characterized using techniques such as X-ray crystallography. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular sheets formed by hydrogen bonds and the stabilization of these structures through electrostatic energy contributions . The molecular structure of carbamates is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions, including cyclization and hydrolysis. The detailed mechanistic study of carbamate prodrugs shows that they can release parent drugs in aqueous and plasma media through cyclization mechanisms and elimination-addition reactions . The nature of the substituents and the reaction conditions can significantly influence the reaction pathways and the rate of these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms, as seen in 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, can affect the electronic properties and reactivity of these compounds . The solubility, stability, and reactivity of carbamates in different media are essential for their application as prodrugs or in other chemical transformations.
Scientific Research Applications
Cholinesterase Inhibition
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate and similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study demonstrated that benzyl carbamates showed moderate inhibitory effects against AChE and significant anti-BChE activity, comparable to rivastigmine, a standard drug. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's (Pizova et al., 2017).
Catalysis in Organic Synthesis
Benzyl carbamates, including benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate, have been utilized in catalytic processes. One study reported that these compounds, when used with Au(I) catalysts, effectively facilitated the intramolecular hydroamination of N-allenyl carbamates, leading to the efficient formation of complex organic structures like piperidine derivatives (Zhang et al., 2006).
Chemical Synthesis and Structural Analysis
These compounds are also valuable in the synthesis of diverse organic structures. For instance, benzyl carbamates have been used in the synthesis of carbamate derivatives of coumarin and chromene, expanding the range of chemical entities available for pharmaceutical and chemical research (Velikorodov & Imasheva, 2008). Additionally, studies have utilized these compounds in the synthesis and structural analysis of novel chemical entities, demonstrating their utility in advancing the understanding of chemical structures and reactions (Christensen et al., 2011).
Antimicrobial and Antitumor Potential
Benzyl carbamates have been explored for their antimicrobial properties, with some studies indicating considerable efficacy in this area (Kumari et al., 2019). Additionally, there is research exploring the antitumor potential of similar compounds, which may provide insights into new therapeutic strategies for cancer treatment (Atassi & Tagnon, 1975).
Mechanism of Action
Target of Action
Benzyl carbamates are generally used as protected forms of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .
Mode of Action
The compound likely undergoes a series of reactions involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s bromophenyl group might be involved in suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The compound’s role in the synthesis of primary amines suggests it may play a role in protein synthesis and other nitrogen-dependent biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the presence of Lewis acids is necessary for the removal of the benzyl carbamate group . .
properties
IUPAC Name |
benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWRJTWKLTVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729585 | |
| Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | |
CAS RN |
887254-70-8 | |
| Record name | Carbamic acid, [1-(3-bromophenyl)-1-methylethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887254-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)
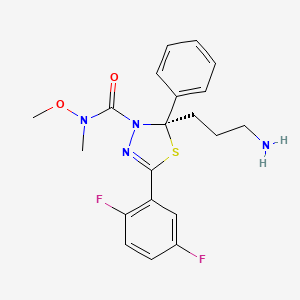
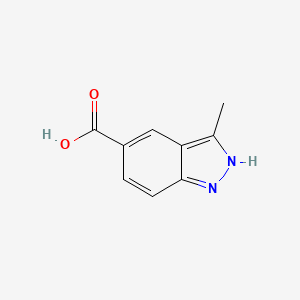
![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)
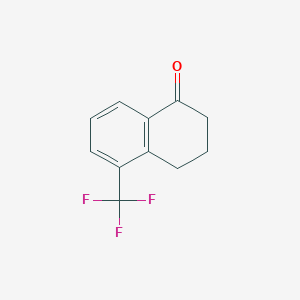
![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)
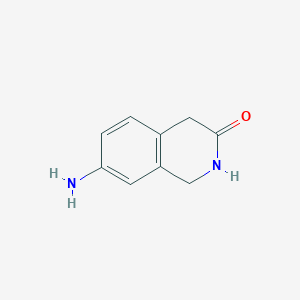
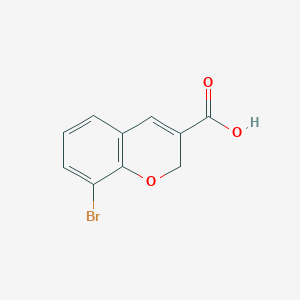
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)
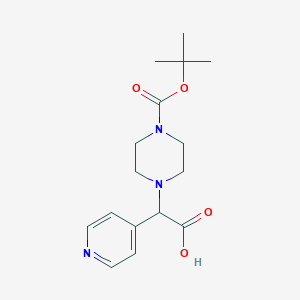
![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)
![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)
![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)